1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde
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Overview
Description
1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde, also known as pine oil, is a compound with the molecular formula C11H18O. It is a light yellow to reddish-brown oily liquid with a special odor. This compound is slightly soluble in water and has strong sterilization, wetting, cleaning, and permeability properties .
Preparation Methods
The preparation of 1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde involves the extraction of turpentine from various species of Pinus trees. The turpentine is then distilled or steam-distilled to obtain pine oil. The main components of pine oil are α-pinene and β-pinene, along with other terpenes such as camphene and carene .
Chemical Reactions Analysis
1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sulfuric acid, chloroform, and glacial acetic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a bactericide due to its strong sterilization properties.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde involves its interaction with cellular membranes and proteins. It exerts its effects by disrupting the lipid bilayer of cell membranes, leading to cell lysis and death. This compound also interacts with various enzymes and proteins, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde is unique due to its specific combination of terpenes and its strong sterilization properties. Similar compounds include:
α-Pinene: A major component of pine oil with similar properties.
β-Pinene: Another major component with antimicrobial properties.
Camphene: A terpene with similar chemical properties but different applications.
Carene: A terpene with similar chemical structure but different biological activities.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-10(2)5-8-11(9-12)6-3-4-7-11/h5,9H,3-4,6-8H2,1-2H3 |
InChI Key |
XBENXZOVPQJPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(CCCC1)C=O)C |
Origin of Product |
United States |
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